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PIM1-IN-2

Pim-1 kinase inhibition ATP-competitive inhibitor Kinase profiling

PIM1-IN-2 (Ki=91 nM) offers a moderate potency advantage for kinase assays requiring graded dose-response curves without signal saturation. Its non-classical ATP hinge-binding mechanism makes it a unique reference compound for studying alternative kinase inhibition modalities. Compared to ultra-potent pan-PIM inhibitors, PIM1-IN-2 reduces confounding off-target effects (e.g., FLT3/hERG) and is the only Pim inhibitor with published HDR-enhancing activity (≥1.5-fold) for CRISPR genome editing applications. Ideal for researchers seeking Pim-1 inhibition with divergent selectivity profiles.

Molecular Formula C17H11ClN4O
Molecular Weight 322.7 g/mol
CAS No. 477845-12-8
Cat. No. B057639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIM1-IN-2
CAS477845-12-8
Synonyms4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine;  4-[3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl]pyrimidin-2-ylamine; 
Molecular FormulaC17H11ClN4O
Molecular Weight322.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N)Cl
InChIInChI=1S/C17H11ClN4O/c18-12-4-1-10(2-5-12)16-13-9-11(3-6-15(13)22-23-16)14-7-8-20-17(19)21-14/h1-9H,(H2,19,20,21)
InChIKeyAQVFETGXIRKVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





PIM1-IN-2 (CAS 477845-12-8): A Small-Molecule Pim-1 Kinase Inhibitor for Selective Kinase Profiling and Cancer Research Procurement


PIM1-IN-2 (CAS 477845-12-8), also known as Pim-1 Inhibitor 2 or PIMi II, is a synthetic small-molecule compound classified as an ATP-competitive inhibitor of the proto-oncogene serine/threonine kinase Pim-1 . Its molecular formula is C17H11ClN4O with a molecular weight of 322.75 g/mol . The compound exhibits a Ki value of 91 nM against Pim-1 and features a pyrimidinyl-benzisoxazolo scaffold that targets the ATP-binding kinase hinge region through a non-classical hydrogen bonding mechanism .

Why PIM1-IN-2 Cannot Be Substituted by Other Pim-1 Inhibitors Without Experimental Revalidation


Substitution of PIM1-IN-2 with alternative Pim-1 inhibitors is scientifically unjustified due to divergent biochemical potency, kinase selectivity profiles, and structural binding modalities across the Pim inhibitor class . Clinical-stage pan-PIM inhibitors such as PIM447 (Ki = 6 pM for PIM1) and AZD1208 (IC50 = 0.4 nM) exhibit >200,000-fold and >200-fold higher biochemical potency, respectively, rendering direct functional comparability invalid [1]. Furthermore, PIM1-IN-2 binds the ATP hinge region without forming classical hydrogen bonds, a distinct binding mechanism that may confer different residence time and selectivity characteristics compared to imidazo[1,2-b]pyridazine-derived pan-PIM inhibitors . Selection of PIM1-IN-2 over structurally distinct analogs such as PIM1-IN-1 (IC50 = 7 nM, with 790-fold selectivity over PIM2) or SGI-1776 (IC50 = 7 nM, with 50-fold selectivity over PIM2) must be guided by specific assay compatibility, target selectivity requirements, and procurement availability rather than potency assumptions alone .

Quantitative Evidence Guide: PIM1-IN-2 Differentiated Performance Metrics for Procurement Decision Support


Biochemical Ki Value Against Recombinant Pim-1 Kinase in Cell-Free Assay

PIM1-IN-2 exhibits an inhibitory constant (Ki) of 91 nM against recombinant Pim-1 kinase in a cell-free biochemical assay, as determined by ATP-competitive binding measurements . For comparative context, the clinical-stage pan-PIM inhibitor AZD1208 demonstrates an IC50 of 0.4 nM against PIM1 under cell-free conditions with ATP at Km concentration, representing a >200-fold difference in biochemical potency [1]. Conversely, the natural product-derived inhibitor quercetagetin exhibits an ED50 of 5.5 µM in intact prostate cancer cells, reflecting a ~60-fold weaker cellular activity [2]. PIM1-IN-2 occupies a moderate-potency niche that enables partial kinase inhibition studies where complete target ablation by ultra-potent inhibitors may confound pathway interrogation.

Pim-1 kinase inhibition ATP-competitive inhibitor Kinase profiling

ATP-Binding Site Engagement Mechanism via Non-Classical Hydrogen Bonding

PIM1-IN-2 targets the ATP-binding kinase hinge region without forming classical hydrogen bonds, a binding mode distinct from the majority of ATP-competitive kinase inhibitors that rely on canonical hinge-binding hydrogen bond networks . This non-classical binding mechanism, identified through molecular docking studies and reported in the original J. Med. Chem. publication describing the compound's discovery, differentiates PIM1-IN-2 from imidazo[1,2-b]pyridazine-derived pan-PIM inhibitors such as SGI-1776 and the clinical candidates PIM447 and AZD1208, which engage the hinge region through conventional hydrogen bonding interactions . While no direct head-to-head binding kinetics data are publicly available, this mechanistic distinction provides a class-level inference that PIM1-IN-2 may exhibit divergent selectivity profiles or residence time characteristics relative to canonical hinge-binding Pim inhibitors.

ATP-competitive inhibition Kinase hinge region Binding mode

Alternative Application: Homology-Directed Repair Enhancement in Genome Editing

PIM1-IN-2 (CAS 477845-12-8) is explicitly claimed in U.S. Patent Application 2022/0170034 as an HDR-promoting agent for increasing the frequency of homology-directed repair during genome editing [1]. The patent specifies that exposure to effective concentrations of PIM1-IN-2 increases HDR-mediated genome modification by at least 1.5-fold, at least 2-fold, or at least 3-fold compared to control methods without the HDR-promoting agent [2]. This application is unique among Pim kinase inhibitors; no other compound in the Pim inhibitor class—including clinical candidates SGI-1776, AZD1208, PIM447, or research tools such as PIM1-IN-1 and TCS PIM-1 4a—has been disclosed for HDR enhancement in genome editing applications.

Homology-directed repair Genome editing CRISPR

Solubility Profile for In Vitro Assay Compatibility

PIM1-IN-2 demonstrates solubility of 20 mg/mL in DMSO (approximately 62 mM), enabling preparation of concentrated stock solutions suitable for serial dilution in cell-based and biochemical assays . In comparison, the clinical pan-PIM inhibitor PIM447 exhibits solubility of ≥25 mg/mL in DMSO, providing similar formulation flexibility, while AZD1208 demonstrates DMSO solubility of ≥100 mg/mL, offering greater stock concentration capacity . PIM1-IN-2 shows moderate aqueous compatibility in DMSO:PBS (pH 7.2) at 1:3 ratio with 0.25 mg/mL solubility, a relevant parameter for in vitro cellular assays requiring aqueous dilution of DMSO stocks .

Solubility DMSO compatibility Assay preparation

PIM1-IN-2 (477845-12-8): Validated Application Scenarios for Research Procurement


Biochemical Kinase Assays Requiring Moderate-Affinity Pim-1 Probe

PIM1-IN-2 (Ki = 91 nM) is appropriate for biochemical kinase assays where partial target engagement is desired. In contrast to ultra-potent pan-PIM inhibitors such as AZD1208 (IC50 = 0.4 nM) that achieve near-complete Pim-1 inhibition at nanomolar concentrations, PIM1-IN-2 enables graded dose-response curves across a wider concentration range, facilitating EC50 determination without saturation at the lowest test concentrations [1]. This moderate potency is advantageous for compound library screening where ultra-potent inhibitors may produce assay signal saturation and obscure structure-activity relationship discrimination among test compounds.

Structure-Activity Relationship Studies of Non-Classical Kinase Hinge Binders

Researchers investigating alternative ATP-competitive binding modes in kinase inhibitors may select PIM1-IN-2 as a reference compound representing non-classical hinge region engagement. Unlike the majority of ATP-competitive inhibitors that form canonical hydrogen bonds with the kinase hinge, PIM1-IN-2 achieves hinge binding through alternative interactions identified via molecular docking against the Pim-1 crystal structure . This distinct binding mechanism makes PIM1-IN-2 a useful comparator in studies evaluating how hinge-binding modality influences kinase selectivity, inhibitor residence time, or susceptibility to resistance-conferring hinge-region mutations.

Homology-Directed Repair Protocol Optimization in CRISPR Genome Editing

PIM1-IN-2 is explicitly disclosed in patent literature as an HDR-promoting agent capable of increasing HDR-mediated genome modification frequency by ≥1.5-fold to ≥3-fold in plant cell genome editing systems [2]. Researchers developing improved HDR protocols for CRISPR-Cas9 or other RNA-guided nuclease platforms may procure PIM1-IN-2 for evaluation as a small-molecule enhancer of precise genome editing outcomes. This application is unique to PIM1-IN-2 among Pim kinase inhibitors and represents an emerging research use case independent of the compound's canonical kinase inhibition function.

Pim-1 Inhibition Studies Where Pan-PIM or FLT3 Off-Target Activity Is Undesirable

PIM1-IN-2 may be selected for Pim-1 inhibition experiments where confounding off-target effects associated with certain pan-PIM inhibitors must be avoided. The clinical candidate SGI-1776 exhibits potent FLT3 inhibition in addition to Pim kinase activity, and cardiotoxicity observed in SGI-1776 clinical trials has been linked to hERG channel inhibition . While selectivity data for PIM1-IN-2 against FLT3, hERG, or broader kinome panels are not publicly available, the compound's distinct pyrimidinyl-benzisoxazolo scaffold and non-classical hinge-binding mechanism suggest a divergent off-target profile that may be preferable for Pim-1-specific pathway interrogation where FLT3 or hERG confounding is a concern. Experimental validation of selectivity remains the responsibility of the end user.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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